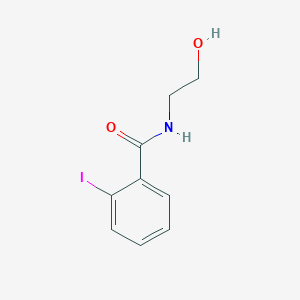

N-(2-hydroxyethyl)-2-iodobenzamide

Description

Contextualization within Halogenated Benzamide (B126) Chemical Space

Halogenated benzamides are a class of compounds that feature a benzene (B151609) ring attached to an amide group, with one or more hydrogen atoms on the benzene ring replaced by a halogen. The presence and position of the halogen atom can significantly influence the compound's physical, chemical, and biological properties.

The introduction of a halogen, such as the iodine atom in N-(2-hydroxyethyl)-2-iodobenzamide, can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Halogen bonds, a type of non-covalent interaction, can also play a crucial role in how these molecules interact with proteins and other biological macromolecules. Aromatic amides, including halogenated ones, are recognized for their wide range of pharmacological properties and are used as intermediates in the synthesis of many pharmaceutical compounds. nih.gov

The 2-iodo substitution pattern, as seen in this compound, is a key feature. The crystal structure of the parent compound, 2-iodobenzamide (B1293540), reveals that the iodine atom can participate in halogen bonds, influencing the supramolecular assembly of the molecules. nih.gov This capacity for specific interactions is a critical consideration in the design of new bioactive compounds.

Structural Significance as a Scaffold for Advanced Chemical and Radiopharmaceutical Development

The structure of this compound makes it a valuable scaffold for the development of more complex molecules. A "scaffold" in this context refers to a core chemical structure that can be systematically modified to create a library of related compounds with diverse properties.

The key structural features that contribute to its significance as a scaffold are:

The 2-Iodobenzamide Moiety: The iodine atom serves as a versatile handle for further chemical modifications. It can be replaced with other functional groups through various cross-coupling reactions, allowing for the synthesis of a wide array of derivatives. Furthermore, the iodine atom can be a site for radioiodination, a process of incorporating a radioactive isotope of iodine (e.g., Iodine-123, Iodine-124, Iodine-125, or Iodine-131). This is a fundamental technique in the development of radiopharmaceuticals for diagnostic imaging (SPECT and PET) and targeted radiotherapy.

The N-(2-hydroxyethyl) Group: The primary alcohol in the hydroxyethyl (B10761427) side chain provides another point for chemical modification. It can be esterified, etherified, or oxidized to an aldehyde or carboxylic acid, enabling the attachment of other molecular fragments. This functional group can also influence the compound's solubility and pharmacokinetic properties.

The combination of these features in a single molecule offers a dual-functional scaffold for creating diverse chemical libraries for drug discovery and for the development of targeted radiopharmaceuticals.

Overview of Key Research Avenues for Benzamide Derivatives

Benzamide derivatives are a prominent class of compounds in medicinal chemistry and have been investigated for a wide range of therapeutic applications. The research avenues for these derivatives are broad and include:

Anticancer Agents: Many benzamide derivatives have been explored for their potential as anticancer drugs. They can target various biological pathways involved in cancer progression.

Antimicrobial Agents: The benzamide scaffold has been used to develop new antibacterial and antifungal agents.

Central Nervous System (CNS) Agents: Substituted benzamides are known to interact with various receptors in the CNS, leading to their investigation as antipsychotics, antidepressants, and anxiolytics.

Enzyme Inhibitors: The versatile structure of benzamides allows them to be designed as inhibitors for a wide range of enzymes, playing a role in various diseases.

Radioligands for Imaging: As mentioned earlier, the ability to incorporate radiohalogens makes benzamide derivatives, particularly halogenated ones, important candidates for the development of radioligands for PET and SPECT imaging of various biological targets, such as receptors and enzymes in the brain and other organs.

While direct research on this compound is not extensively documented, its structure firmly places it within these exciting and active areas of chemical and medical research.

Compound Data

Below is a table summarizing the key identifiers for this compound.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 121995-13-9 |

| Molecular Formula | C9H10INO2 |

| Molecular Weight | 291.09 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxyethyl)-2-iodobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c10-8-4-2-1-3-7(8)9(13)11-5-6-12/h1-4,12H,5-6H2,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZMMGCAWNBFAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCO)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 2 Hydroxyethyl 2 Iodobenzamide Analogs

Strategies for Synthesis of the N-(2-hydroxyethyl)-2-iodobenzamide Core Structure

The fundamental approach to synthesizing the this compound core involves the formation of an amide bond between a 2-iodobenzoic acid derivative and 2-aminoethanol (ethanolamine). The primary challenge lies in the efficient coupling of these two moieties.

One common strategy involves the activation of the carboxylic acid group of 2-iodobenzoic acid. This can be achieved by converting it into a more reactive species, such as an acyl chloride or an anhydride (B1165640). fishersci.co.uk For instance, 2-iodobenzoic acid can be reacted with thionyl chloride (SOCl₂) or oxalyl chloride to form 2-iodobenzoyl chloride. fishersci.co.uk This highly electrophilic intermediate then readily reacts with the amino group of ethanolamine (B43304) to form the desired amide bond. fishersci.co.uk This reaction, often referred to as the Schotten-Baumann reaction, is typically carried out in the presence of a base, such as a tertiary amine or pyridine, to neutralize the hydrochloric acid byproduct. fishersci.co.uk

Alternatively, direct condensation of 2-iodobenzoic acid and ethanolamine can be facilitated by coupling agents. researchgate.netresearchgate.net These reagents activate the carboxylic acid in situ, promoting amide bond formation under milder conditions. researchgate.net A variety of coupling agents have been developed, many of which are utilized in peptide synthesis and can be adapted for this purpose. fishersci.co.uk

Another synthetic route could involve the direct condensation of gentisate (a derivative of benzoic acid) and ethanolamine. google.com While this method has been described for a similar compound, 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide, the principles could be applied to the synthesis of the target molecule. google.com

Conventional and Advanced Synthetic Routes for Benzamide (B126) Derivatives

The synthesis of benzamide derivatives, a class of compounds to which this compound belongs, is a well-established area of organic chemistry. Both conventional and advanced methods are available for their preparation.

Amidation Reactions and Coupling Strategies

Amidation, the formation of an amide bond, is a cornerstone of organic synthesis. researchgate.net Traditional methods often involve the reaction of a carboxylic acid derivative with an amine. researchgate.net As mentioned previously, the conversion of carboxylic acids to acyl chlorides or anhydrides is a classic approach. fishersci.co.uk

Modern advancements have led to the development of a plethora of coupling reagents that facilitate direct amidation, avoiding the need for harsh reagents like thionyl chloride. researchgate.net These reagents, such as carbodiimides (e.g., DCC, EDC) and uronium/aminium-based reagents (e.g., HATU), are widely used in both solution-phase and solid-phase synthesis. fishersci.co.ukrsc.org The use of acyl fluorides, which are relatively stable yet highly reactive towards amines, represents another effective strategy, particularly for sterically hindered substrates. rsc.org

Furthermore, catalytic methods for amide bond formation are gaining prominence. researchgate.net For example, transamidation reactions, where an existing amide exchanges its amine component with another, can be catalyzed by various metal complexes or even organic molecules like l-proline. nih.govmdpi.com

Below is an interactive data table summarizing various amidation strategies:

| Method | Activating Agent/Catalyst | Key Features | Reference |

| Acyl Halide Route | Thionyl chloride, Oxalyl chloride | High reactivity, requires base | fishersci.co.uk |

| Anhydride Route | Carboxylic acid anhydride | Good reactivity, byproduct is a carboxylic acid | fishersci.co.uk |

| Carbodiimide Coupling | DCC, EDC | Mild conditions, widely used | rsc.org |

| Uronium/Aminium Coupling | HATU, TFFH, BTFFH | High efficiency, suitable for hindered substrates | fishersci.co.ukrsc.org |

| Acyl Fluoride Route | DAST, Deoxo-Fluor | High reactivity, good for hindered substrates | rsc.org |

| Catalytic Transamidation | Metal complexes (e.g., Ni, Pd), l-proline | Atom-economical, various catalysts available | nih.govmdpi.com |

| Direct Condensation | Diatomite earth@IL/ZrCl4 | Green, rapid, high-yielding | researchgate.net |

Introduction and Modification of Halogen Substituents

The introduction of an iodine substituent onto the benzene (B151609) ring is a key step in the synthesis of the target compound. Direct iodination of benzene is generally difficult as iodine is unreactive towards aromatic rings on its own. libretexts.orgjove.com However, the reaction can be facilitated by the presence of an oxidizing agent, such as nitric acid, hydrogen peroxide, or a copper salt like copper(II) chloride. jove.comlibretexts.org These agents oxidize molecular iodine (I₂) to a more electrophilic species, effectively I⁺, which can then undergo electrophilic aromatic substitution. jove.comlibretexts.org

For aromatic rings with activating substituents, direct iodination with iodine is possible. msu.edu For less activated rings, iodine chloride (ICl) can be used as it provides a more electrophilic iodine source. msu.edu Another approach is the Sandmeyer reaction, where an amino group on the benzene ring is converted to a diazonium salt, which is then displaced by iodide.

Modification of existing halogen substituents is also a viable strategy. For instance, a bromo-substituted precursor can be converted to the iodo-derivative through a Finkelstein-type reaction, often catalyzed by a copper(I) salt in the presence of an iodide source like sodium iodide. organic-chemistry.orgchemicalbook.com

Design and Synthesis of this compound Analogs and Derivatives

The structural framework of this compound offers several positions for modification, allowing for the creation of a diverse library of analogs with potentially altered properties.

Modifications at the N-substituent

The N-(2-hydroxyethyl) side chain can be readily modified to explore the structure-activity relationship. The hydroxyl group can be esterified or etherified to introduce different functionalities. The ethyl linker can be extended or branched. Furthermore, the entire N-substituent can be replaced with other functional groups. For example, N-substituted benzamides have been synthesized with various alkyl, aryl, and heterocyclic groups at the nitrogen atom. researchgate.netnih.gov

The synthesis of these N-substituted analogs typically follows the same amidation strategies outlined in section 2.2.1, using the appropriately substituted amine in the coupling reaction with 2-iodobenzoic acid or its activated derivative.

The table below illustrates some potential modifications at the N-substituent:

| Modification Type | Example Substituent | Synthetic Approach |

| Esterification of Hydroxyl | -CH₂CH₂OC(O)CH₃ | Reaction with acetic anhydride or acetyl chloride |

| Etherification of Hydroxyl | -CH₂CH₂OCH₃ | Williamson ether synthesis |

| Chain Extension | -CH₂CH₂CH₂OH | Coupling with 3-aminopropanol |

| Replacement of Hydroxyethyl (B10761427) | -CH₂CH₂NH₂ | Coupling with ethylenediamine |

| Aryl Substitution | -Phenyl | Coupling with aniline |

Substituent Effects on the Benzene Ring (e.g., Hydroxyl, Methoxy (B1213986), Additional Halogens)

Introducing additional substituents onto the benzene ring can significantly influence the electronic and steric properties of the molecule. The position and nature of these substituents can affect reactivity and biological activity. libretexts.org

The introduction of electron-donating groups like hydroxyl (-OH) or methoxy (-OCH₃) generally activates the aromatic ring towards electrophilic substitution. libretexts.org For example, the synthesis of a hydroxylated analog, 2-hydroxy-5-iodobenzamide, has been reported. nih.gov The presence of a hydroxyl group can also lead to intramolecular hydrogen bonding, affecting the conformation and properties of the molecule. nih.gov

Conversely, electron-withdrawing groups, such as additional halogens (e.g., fluorine, chlorine) or nitro groups (-NO₂), deactivate the ring. libretexts.org The introduction of a fluorine atom, for instance, can suppress disorder in the crystal lattice of benzamides. acs.org The position of these substituents is crucial, as they direct further electrophilic substitution to specific positions (ortho, para, or meta). khanacademy.orgyoutube.com

The synthesis of these substituted analogs would typically start from a correspondingly substituted benzoic acid. For example, to synthesize an analog with an additional methoxy group, one would start with the appropriate methoxy-2-iodobenzoic acid.

Below is a data table outlining the effects of different substituents on the benzene ring:

| Substituent | Electronic Effect | Directing Effect | Potential Impact | Reference |

| Hydroxyl (-OH) | Activating | Ortho, Para | Increased reactivity, potential for H-bonding | libretexts.org |

| Methoxy (-OCH₃) | Activating | Ortho, Para | Increased reactivity | libretexts.org |

| Fluorine (-F) | Deactivating (Inductive) | Ortho, Para | Decreased reactivity, can alter crystal packing | libretexts.orgacs.org |

| Chlorine (-Cl) | Deactivating (Inductive) | Ortho, Para | Decreased reactivity | libretexts.org |

| Nitro (-NO₂) | Deactivating | Meta | Significantly decreased reactivity | libretexts.org |

Green Chemistry Approaches in Benzamide Synthesis

The development of environmentally benign synthetic methods for benzamides, including this compound and its analogs, is a significant focus in modern organic chemistry. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances, and their application to benzamide synthesis addresses concerns related to traditional methods that often employ harsh reagents, toxic solvents, and produce significant waste.

A primary goal in the green synthesis of benzamides is the direct formation of the amide bond from carboxylic acids and amines with minimal use of activating agents, which improves atom economy. chemsynthesis.com Traditional methods frequently rely on stoichiometric activating agents like carbodiimides or acid chlorides, leading to substantial waste. Greener alternatives focus on catalytic processes, the use of environmentally friendly solvents, and energy-efficient reaction conditions.

One of the key green strategies is the use of catalysts to facilitate direct amidation. Boronic acids have emerged as effective and environmentally friendly catalysts for the direct formation of amides from carboxylic acids and amines. mdpi.comajol.info These catalysts are attractive due to their stability in air, low toxicity, and affordability. ajol.info The reactions often proceed with the removal of water, the only byproduct, making them highly atom-economical. For instance, the use of boric acid as a catalyst has been demonstrated in the amidation of benzoic acid, a reaction that can be adapted for the synthesis of various benzamides. vibrantpharma.com

Enzymatic and biocatalytic methods represent another significant advancement in the green synthesis of amides. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used to catalyze the formation of amide bonds. epa.gov These enzymatic reactions can be performed in greener solvents like cyclopentyl methyl ether and often proceed with high selectivity and yield, avoiding the need for protecting groups and reducing purification steps. epa.gov The growing interest in biocatalytic methods is driven by the demand for sustainable catalytic processes for amide synthesis. researchgate.net

The choice of solvent is another critical aspect of green benzamide synthesis. Many conventional methods utilize hazardous solvents like dimethylformamide (DMF) and dichloromethane (B109758) (CH2Cl2). Research has focused on replacing these with greener alternatives such as water, ethanol, or performing reactions under solvent-free conditions. zjut.edu.cnrsc.org For example, a method for the synthesis of benzamides has been reported that occurs at room temperature without any solvent or catalyst, utilizing enol esters as acyl donors. zjut.edu.cngoogle.com This approach offers high yields and easy isolation of the product. zjut.edu.cn

Furthermore, the use of hypervalent iodine reagents in catalysis is gaining attention as a green alternative to transition metals in various organic transformations. researchgate.net Interestingly, 2-iodobenzamide (B1293540) itself has been shown to act as a catalyst in certain oxidation reactions, highlighting the potential for developing catalytic cycles where a derivative of the target molecule could facilitate its own synthesis or related transformations under green conditions. acsgcipr.org

The following table summarizes various green chemistry approaches for benzamide synthesis, highlighting the catalyst, solvent, and key findings of different research studies.

| Catalyst/Method | Solvent | Key Findings & Research Highlights | Reference |

|---|---|---|---|

| Boric Acid | Toluene (with Dean-Stark trap) | Effective for direct amidation of benzoic acid with good yields; demonstrates homogeneous catalysis. | vibrantpharma.com |

| Candida antarctica lipase B (CALB) | Cyclopentyl methyl ether | Sustainable enzymatic approach for amide bond formation with high yields and purity without additives. | epa.gov |

| Enol Esters (e.g., vinyl benzoate) | Solvent-free | Clean and ecocompatible pathway for N-benzoylation at room temperature without a catalyst. | zjut.edu.cngoogle.com |

| Ruthenium Complexes | Not specified | Catalyzes the dehydrogenative coupling of alcohols and amines to form amides with the liberation of H2. | nih.gov |

| Water Extract of Agro-Waste Ash (AWEs) | Water | Eco-friendly and practical method for the hydrolysis of nitriles to amides. | rsc.org |

| Iodine | Water | Highly atom-economical and metal-free method for certain oxidative annulations to produce heteroaromatics. | rsc.org |

Radiochemistry and Radiopharmaceutical Development Based on N 2 Hydroxyethyl 2 Iodobenzamide Scaffolds

Isotopic Labeling Approaches

The modification of the N-(2-hydroxyethyl)-2-iodobenzamide scaffold with radioisotopes is primarily achieved through radioiodination and radiofluorination, each presenting distinct methodologies and applications.

Radioiodination is a common strategy for labeling benzamide (B126) derivatives due to the relative ease of incorporating iodine isotopes into the aromatic ring. These isotopes offer a range of properties suitable for different applications: ¹²³I for Single-Photon Emission Computed Tomography (SPECT) imaging, ¹²⁵I for in vitro assays and preclinical research, and ¹³¹I for both imaging and therapeutic applications. nih.govnih.gov

The primary method for introducing radioiodine onto the benzamide ring is through electrophilic substitution. This can be achieved using several techniques:

Oxidizing Agent-Mediated Iodination: A common approach involves the use of an oxidizing agent to convert radioactive iodide (e.g., Na[¹²³I]I) into an electrophilic iodine species (I⁺). This species then reacts with the electron-rich aromatic ring of a suitable precursor. N-halosuccinimides, such as N-chlorosuccinimide (NCS), are effective oxidizing agents for this purpose. nih.gov The reaction can be performed in acidic conditions, for instance, using acetic acid or trifluoromethanesulfonic acid, to facilitate the iodination of both activated and deactivated aromatic rings. nih.gov

Isotopic Exchange: In this method, a non-radioactive iodinated compound (like this compound itself) is heated with a source of radioiodide. The radioisotope exchanges with the stable iodine atom on the molecule. This method's efficiency can be influenced by catalysts and reaction conditions.

Radioiododestannylation: A highly efficient and regioselective method involves the use of an organotin precursor, such as a trialkylstannyl benzamide derivative. The tin group is readily displaced by electrophilic radioiodine, providing high radiochemical yields and purity under mild conditions.

The choice of method depends on the desired specific activity, the stability of the precursor, and the required purity of the final radioligand. Structurally similar compounds, such as N-(2-diethylaminoethyl)-2-iodobenzamide ([¹²³I]BZA2), have been successfully radioiodinated and evaluated in clinical settings for melanoma detection, demonstrating the viability of these strategies for the this compound scaffold. nih.gov

| Isotope | Half-life | Primary Emission | Primary Application |

| ¹²³I | 13.2 hours | Gamma (159 keV) | SPECT Imaging |

| ¹²⁵I | 59.4 days | Gamma (35 keV) | In vitro assays, preclinical imaging |

| ¹³¹I | 8.02 days | Beta, Gamma (364 keV) | Therapy, SPECT Imaging |

Fluorine-18 (B77423) (¹⁸F) is the most widely used radionuclide for Positron Emission Tomography (PET) imaging due to its favorable decay characteristics, including a 109.8-minute half-life and low positron energy. nih.gov Labeling the this compound scaffold with ¹⁸F typically involves more complex, multi-step syntheses compared to radioiodination.

Two main strategies are employed for ¹⁸F-labeling:

Direct Nucleophilic Substitution: This approach involves the reaction of [¹⁸F]fluoride with a precursor molecule containing a good leaving group. For the this compound scaffold, the hydroxyl group of the N-(2-hydroxyethyl) side chain is an ideal site for modification. The hydroxyl group can be converted into a leaving group, such as a mesylate or tosylate. The resulting precursor is then reacted with [¹⁸F]fluoride, often activated by a phase-transfer catalyst like Kryptofix 222 (K222), to produce the ¹⁸F-fluoroethylated benzamide. nih.gov

Prosthetic Group Labeling: This two-step method involves first synthesizing a small, ¹⁸F-labeled molecule (a prosthetic group), which is then conjugated to the larger molecule of interest. nih.gov This is particularly useful when direct fluorination is challenging or results in low yields. Common prosthetic groups include N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) and 2-[¹⁸F]fluoroethyl tosylate. nih.govnih.gov For instance, a precursor could be designed with a reactive amine or thiol group that can be coupled with an ¹⁸F-labeled prosthetic group. nih.gov

| Method | Description | Example Precursor Group |

| Direct Nucleophilic Substitution | [¹⁸F]Fluoride displaces a leaving group on the precursor. | Tosylate (-OTs), Mesylate (-OMs), Nosylate (-ONs) |

| Prosthetic Group Conjugation | A pre-labeled ¹⁸F-synthon is attached to the target molecule. | [¹⁸F]SFB, [¹⁸F]FBEM, [¹⁸F]F-Py-TFP |

Radiosynthesis of this compound Derived Radioligands

The radiosynthesis of radioligands derived from the this compound scaffold involves the practical application of the labeling strategies described above. The goal is to achieve high radiochemical yield (RCY), high radiochemical purity (RCP), and high molar activity in a short synthesis time. nih.gov

Example Radiosynthesis of an ¹⁸F-labeled analog:

A potential radiosynthesis pathway for an ¹⁸F-labeled derivative, [¹⁸F]N-(2-fluoroethyl)-2-iodobenzamide, would start from a specifically designed precursor, N-(2-tosyloxyethyl)-2-iodobenzamide.

[¹⁸F]Fluoride Production and Activation: Cyclotron-produced aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge. It is then eluted into a reaction vessel using a solution of potassium carbonate and Kryptofix 222 (K222). The mixture is azeotropically dried to form the reactive [¹⁸F]KF/K222 complex.

Radiolabeling Reaction: The precursor, N-(2-tosyloxyethyl)-2-iodobenzamide, dissolved in an anhydrous solvent like acetonitrile (B52724) or DMSO, is added to the dried [¹⁸F]KF/K222 complex. The reaction mixture is heated at a high temperature (e.g., 80-120°C) for a short period (e.g., 5-15 minutes) to facilitate the nucleophilic substitution of the tosylate group by [¹⁸F]fluoride.

Purification: Following the reaction, the crude mixture is purified to remove unreacted [¹⁸F]fluoride, the precursor, and any radiochemical or chemical impurities. This is typically accomplished using semi-preparative High-Performance Liquid Chromatography (HPLC).

Formulation: The purified HPLC fraction containing the desired radioligand is collected, the solvent is removed, and the final product is formulated in a physiologically compatible solution, such as saline with a small percentage of ethanol, for further evaluation.

This process, from end-of-bombardment to final formulation, is typically automated using a synthesis module to ensure reproducibility and minimize radiation exposure to the operator. nih.gov

Precursor Design and Optimization for Radioligand Production

The success of a radiopharmaceutical preparation lies heavily on the design and quality of the precursor molecule. For the this compound scaffold, precursors must be designed to be reactive at a specific site while remaining stable under labeling conditions.

For Radioiodination:

Stannylated Precursors: Trialkylstannyl derivatives (e.g., tributyltin) are often the precursors of choice for high-yield radioiodination. A N-(2-hydroxyethyl)-2-(tributylstannyl)benzamide precursor would allow for regioselective and efficient labeling.

Non-iodinated Precursors: For electrophilic substitution on the ring, a precursor like N-(2-hydroxyethyl)benzamide could be used, although this may lead to a mixture of isomers (ortho, meta, para-iodinated products) unless directing groups are strategically placed.

For Radiofluorination:

Precursors with Leaving Groups: As mentioned, the most common strategy for introducing ¹⁸F onto the ethyl side chain involves creating a precursor with a good leaving group. The synthesis of such a precursor involves reacting the parent compound, this compound, with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base. nih.gov Optimization involves selecting a leaving group that provides the best balance between reactivity for the ¹⁸F-substitution and stability during synthesis and storage.

| Precursor Type | Target Radionuclide | Key Feature | Example |

| Stannylated Precursor | ¹²³I, ¹²⁵I, ¹³¹I | Trialkyltin group for iododestannylation | N-(2-hydroxyethyl)-2-(tributylstannyl)benzamide |

| Mesylate Precursor | ¹⁸F | Methanesulfonyl leaving group for nucleophilic substitution | N-(2-mesyloxyethyl)-2-iodobenzamide |

| Tosylate Precursor | ¹⁸F | p-Toluenesulfonyl leaving group for nucleophilic substitution | N-(2-tosyloxyethyl)-2-iodobenzamide |

Molecular Interactions and Target Engagement of N 2 Hydroxyethyl 2 Iodobenzamide Derivatives Preclinical Focus

Investigation of Binding Affinity and Specificity

The binding characteristics of N-(2-hydroxyethyl)-2-iodobenzamide derivatives are crucial in determining their potential as therapeutic agents or imaging probes. Researchers have extensively used radioligand binding assays and other in vitro techniques to quantify the affinity and selectivity of these compounds for various receptors and enzymes.

Derivatives of this compound have demonstrated significant interactions with both sigma-1 (σ1R) and sigma-2 (σ2R) receptors, which are overexpressed in a variety of tumor cell lines. researchgate.netnih.govnih.gov The affinity for these receptors is highly dependent on the specific chemical modifications of the parent compound.

For instance, a series of N,N-dialkyl and N-alkyl-N-aralkyl fenpropimorph-derived compounds, which share structural similarities with benzamides, exhibited high affinity for the σ1R subtype, with Ki values in the nanomolar range. acs.org Conversely, some derivatives showed a preference for the σ2R subtype. acs.org The presence of a nitro substituent on the phenyl ring of these derivatives was found to enhance binding to the σ1R. acs.org Another study on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives revealed that most of these compounds have a high affinity for σ1 receptors and a lower to moderate affinity for σ2 receptors. nih.gov The unsubstituted version of this compound displayed a Ki of 3.90 nM for σ1 receptors and 240 nM for σ2 receptors. nih.gov

The density of sigma sites has been shown to correlate with the proliferative status of tumor cells. nih.gov For example, the sigma ligand N-[1'(2-piperidinyl)ethyl)-4-[I-125]-iodobenzamide (I-125-PAB) showed increased binding in tumor cells undergoing mitosis. nih.gov This suggests that the upregulation of sigma binding sites occurs prior to mitosis. nih.gov

It is worth noting that the sigma-2 receptor was identified as the transmembrane protein TMEM97 in 2017. wikipedia.org It is involved in cholesterol homeostasis and is overexpressed in many tumor cells, making it a potential therapeutic target. wikipedia.orgnih.gov

Table 1: Sigma Receptor Binding Affinities of Selected Benzamide (B126) Derivatives

| Compound | Target Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| N-(1-benzylpiperidin-4-yl)phenylacetamide | σ1R | 3.90 nM | nih.gov |

| N-(1-benzylpiperidin-4-yl)phenylacetamide | σ2R | 240 nM | nih.gov |

| 2-fluoro-substituted N-(1-benzylpiperidin-4-yl)phenylacetamide | σ1R | 3.56 nM | nih.gov |

| 2-fluoro-substituted N-(1-benzylpiperidin-4-yl)phenylacetamide | σ2R | 667 nM | nih.gov |

| N-[2-(1'-piperidinyl)ethyl]-3-I-iodo-4-methoxybenzamide | σ receptors | Mean tumor-to-background ratio of 2.04 | nih.gov |

This table is for illustrative purposes and includes data for compounds structurally related to this compound to demonstrate the broader context of benzamide derivatives' interaction with sigma receptors.

Certain radioiodinated benzamide derivatives have shown a high affinity for melanin (B1238610), the pigment found in melanoma cells. This property makes them potential agents for the diagnosis and staging of melanoma. nih.gov For example, N-(2-diethylaminoethyl)-2-iodobenzamide (BZA2) demonstrated selectivity for melanoma tissue. nih.gov

Studies on radioiodinated fluoronicotinamide/fluoropicolinamide-benzamide derivatives, such as ¹³¹I-IFPABZA and ¹³¹I-IFNABZA, have revealed a strong and rapid binding to melanin. mdpi.com In vitro assays showed that over 98% of the radioactivity from these compounds bound to melanin within an hour. mdpi.com The binding of N-(2-diethylaminoethyl)-4-iodobenzamide ([¹²⁵I]BZA) to synthetic melanin was found to be a saturable and reversible process involving multiple types of interactions, including electrostatic forces and hydrophobic interactions. capes.gov.br Scatchard analysis of this interaction revealed two classes of binding sites with association constants (K_a) of 3.9 ± 1.9 × 10⁶ M⁻¹ and 2.9 ± 0.9 × 10⁴ M⁻¹. capes.gov.br

This high affinity for melanin allows for the selective imaging of melanotic tumors, as demonstrated in preclinical models where the accumulation of these radiotracers was significantly higher in melanotic B16F10 cells compared to amelanotic A375 cells. mdpi.com

Iodobenzamide derivatives have also been investigated as ligands for the dopamine (B1211576) D2 receptor. nih.gov In vivo imaging studies using [¹²³I]iodobenzamide in rats have shown its ability to bind to D2 receptors. nih.gov Competition studies with haloperidol (B65202), a known D2 receptor antagonist, and methylphenidate, which increases endogenous dopamine levels, confirmed the specific binding of [¹²³I]iodobenzamide to these receptors. nih.gov Pre-treatment with haloperidol led to a significant decrease in [¹²³I]iodobenzamide binding, reflecting direct receptor blockade. nih.gov Similarly, an increase in endogenous dopamine following methylphenidate treatment also reduced radioligand binding, indicating competition at the receptor site. nih.gov These findings highlight the potential of iodobenzamide derivatives for studying the dopaminergic system. nih.govfrontiersin.org

The benzamide scaffold is a versatile platform for designing enzyme inhibitors.

Histone Deacetylase (HDAC) Inhibition: Certain 2-aminobenzamide-type derivatives have been synthesized as histone deacetylase (HDAC) inhibitors. nih.gov For instance, a compound featuring a (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino group showed efficacy in reducing tumor volume in a mouse xenograft model of human colon cancer. nih.gov The mechanism of action is believed to involve the inhibition of cancer cell growth through pathways similar to the established HDAC inhibitor MS-275. nih.govnih.gov

Glucokinase (GK) Activation: Benzamide derivatives have been explored as glucokinase (GK) activators for the potential treatment of type 2 diabetes. nih.govresearchgate.net Glucokinase plays a key role in glucose metabolism, and its activation can lower blood glucose levels. nih.gov Computational studies have been employed to design potent benzamide-based GK activators. nih.govresearchgate.net The mechanism of inhibition by some compounds, like alloxan (B1665706), involves interaction with sulfhydryl groups within the sugar-binding site of the enzyme. nih.gov

Phosphodiesterase (PDE) Inhibition: Some benzamide derivatives have been investigated for their ability to inhibit phosphodiesterases (PDEs). nih.govgoogle.com For example, novel 9-benzylaminoacridine derivatives have been developed as dual inhibitors of PDE5 and topoisomerase II for the potential treatment of colon cancer. nih.gov

The interaction of this compound derivatives with their biological targets occurs through a combination of molecular forces. For sigma receptors, the binding is thought to involve a basic nitrogen atom and at least one hydrophobic moiety on the ligand. wikipedia.org Docking studies with the σ1 receptor suggest that antagonists bind in a linear fashion, with the ligand's amine group interacting with the amino acid residue E172. uniba.it

In the case of melanin binding, the interaction is multifaceted. The influence of the ionic environment suggests the involvement of electrostatic forces, while the decreased binding in the presence of alcohol points to the role of hydrophobic interactions. capes.gov.br The negative enthalpy and entropy changes observed in some melanin binding studies are consistent with charge transfer interactions. nih.gov

For enzyme inhibition, the interactions are specific to the active site. For instance, the inhibition of glucokinase by alloxan is proposed to occur through the formation of a disulfide bond with two adjacent sulfhydryl groups in the enzyme's sugar-binding site. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Target Binding

Structure-activity relationship (SAR) studies are crucial for optimizing the binding affinity and selectivity of this compound derivatives for their biological targets.

For sigma receptor binding , SAR studies have revealed several key features. In a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, substitutions on the phenylacetamide aromatic ring significantly influenced binding. nih.gov Generally, 3-substituted compounds had higher affinity for both σ1 and σ2 receptors compared to 2- and 4-substituted analogs. nih.gov Halogen substitution on the aromatic ring tended to increase affinity for σ2 receptors while maintaining similar affinity for σ1 receptors. nih.gov Conversely, electron-donating groups like OH, OMe, or NH2 resulted in weaker affinity for σ2 receptors. nih.gov For fenpropimorph-derived compounds, a nitro substituent on the phenyl ring enhanced σ1R binding. acs.org The degree of steric hindrance around the basic nitrogen atom is also critical, with increased hindrance leading to decreased σ1 receptor affinity. uniba.it The length of a linker between moieties can also dramatically affect affinity. uniba.itmdpi.com

Regarding melanin binding , the specific structural modifications that enhance affinity are still under investigation, but the presence of an iodobenzamide core appears to be important. nih.govmdpi.com

In the context of enzyme inhibition , for HDAC inhibitors of the 2-aminobenzamide (B116534) type, the introduction of a sulfur-containing bicyclic arylmethyl moiety as a surface recognition domain was intended to increase cellular uptake. nih.gov For glucokinase activators, modifying the primary amino group at the second position of the benzamide ring by adding a substituted-sulfone fragment has been explored to improve oral bioavailability. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-[1'(2-piperidinyl)ethyl)-4-[I-125]-iodobenzamide (I-125-PAB) |

| ¹³¹I-iodofluoropicolinamide benzamide (¹³¹I-IFPABZA) |

| ¹³¹I-iodofluoronicotiamide benzamide (¹³¹I-IFNABZA) |

| N-(2-diethylaminoethyl)-2-iodobenzamide (BZA2) |

| N-(2-diethylaminoethyl)-4-iodobenzamide ([¹²⁵I]BZA) |

| [¹²³I]iodobenzamide |

| Haloperidol |

| Methylphenidate |

| MS-275 |

| Alloxan |

| N-(1-benzylpiperidin-4-yl)phenylacetamide |

| N-[2-(1'-piperidinyl)ethyl]-3-I-iodo-4-methoxybenzamide |

| ¹²⁵I-N-(2-(piperidino)ethyl)-2-iodobenzamide |

| Infedipin |

| 1,3-ditolylguanidine (DTG) |

Influence of Positional Isomerism and Substituent Effects on Binding

The precise placement of substituents on the benzamide scaffold is critical in determining the binding affinity and selectivity of a ligand for its biological target. Positional isomerism, which concerns the different locations of functional groups on the aromatic ring, can drastically alter a molecule's electronic properties, steric profile, and ability to form key interactions such as hydrogen bonds.

For instance, the position of the iodine atom on the benzoyl ring of an N-substituted benzamide can significantly impact its interaction with a target protein. An iodine atom can act as a halogen bond donor, a type of non-covalent interaction that has gained recognition in drug design. The directionality and strength of this bond are highly dependent on the iodine's position relative to other functionalities and the topology of the receptor's binding pocket.

A pertinent example of the profound effects of positional isomerism can be drawn from studies on 2-substituted N-piperidinyl indole (B1671886) derivatives, which, like this compound, feature an aromatic core with flexible side chains. Research on these indole-based ligands targeting the nociceptin (B549756) opioid receptor (NOP) has demonstrated that a shift in the position of a substituent from the 2-position to the 3-position of the indole ring leads to significant changes in binding and functional activity. nih.gov

In one case, the 2-hydroxymethyl substituted indole derivative displayed subnanomolar binding affinity and acted as a full agonist at the NOP receptor. Molecular modeling suggested that in this orientation, the indole ring fits into a minor hydrophobic pocket, allowing the hydroxyl group to form a crucial hydrogen bond with a tyrosine residue (Tyr309). nih.gov Conversely, its 3-substituted regioisomer was a partial agonist with lower potency. nih.gov The different positioning of the substituent forces a different binding mode where the key hydrogen bond interaction is with a different amino acid (Tyr58), and the indole ring is oriented away from the hydrophobic pocket. nih.gov

This highlights a key principle: positional isomers can stabilize different conformations of the ligand-receptor complex, leading to varied pharmacological outcomes. The table below, adapted from data on these indole derivatives, illustrates how positional isomerism and substituent changes can modulate receptor binding and efficacy.

| Compound ID | Indole Substituent Position | Substituent | NOP Binding Affinity (Ki, nM) | Functional Activity (% Stimulation) |

| 1 | 2 | -CH₂OH | <1 | 102 (Full Agonist) |

| 2 | 3 | -CH₂OH | >100 | 18.9 (Partial Agonist) |

| 10 | 2 | -CH₂NH₂ | 5.8 | 100 (Full Agonist) |

| 19 | 3 | -CH₂NH₂ | 121 | 35.9 (Partial Agonist) |

This table is illustrative and based on data for N-piperidinyl indole derivatives to demonstrate the principles of positional isomerism and substituent effects. nih.gov

For derivatives of this compound, moving the iodine from the 2-position to the 3- or 4-position would similarly be expected to alter the molecule's interaction profile. Likewise, modifications to the N-(2-hydroxyethyl) side chain—such as changing the length of the alkyl chain, or introducing different functional groups in place of the hydroxyl group—would present a different set of steric and electronic properties to a target, thereby influencing binding affinity and selectivity.

Stereochemical Considerations in Ligand-Target Interactions

Biological macromolecules, such as enzymes and receptors, are chiral environments. Consequently, the stereochemistry of a small molecule ligand can be a determining factor in its pharmacological activity. Enantiomers (non-superimposable mirror images) of a chiral drug can exhibit different binding affinities, efficacies (one being an agonist and the other an antagonist), and metabolic profiles.

While this compound itself is not chiral, the introduction of chiral centers into its derivatives would necessitate an evaluation of the stereochemical aspects of their interactions. For example, if a substituent were added to the ethyl linker of the side chain, this would create a stereocenter. The (R)- and (S)-enantiomers would orient their substituents differently in three-dimensional space.

This differential orientation can lead to one enantiomer having a more favorable interaction with the target, while the other may fit poorly or even cause steric clashes within the binding site. A classic example in a related class of compounds is (S)-N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-6-methoxybenzamide ([¹²³I]IBZM), a well-known D₂ dopamine receptor imaging agent. The (S)-enantiomer is the active form, highlighting the importance of stereochemistry for its target engagement.

The formation of diastereomers, which can occur in molecules with multiple chiral centers, adds another layer of complexity. Diastereomers have different physical properties and can exhibit vastly different biological activities.

Exploration of Pharmacophore Requirements for Specific Targets

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively or negatively ionizable groups, arranged in a specific three-dimensional geometry.

Given the lack of a specified biological target for this compound, we can hypothesize a pharmacophore based on its structural components and by drawing parallels with other benzamide-containing ligands.

A hypothetical pharmacophore for a derivative of this compound might include:

An Aromatic Ring: The iodobenzoyl group can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the binding pocket.

A Hydrogen Bond Donor: The amide N-H group is a potent hydrogen bond donor.

A Hydrogen Bond Acceptor: The amide carbonyl oxygen is a strong hydrogen bond acceptor.

A Halogen Bond Donor: The iodine atom at the 2-position can form a halogen bond with an electron-rich atom (like an oxygen or sulfur) in the receptor.

A Hydroxyl Group: The terminal hydroxyl group on the N-ethyl side chain can act as both a hydrogen bond donor and acceptor.

A Hydrophobic Linker: The ethyl group provides a flexible spacer between the benzamide core and the terminal hydroxyl group, allowing for optimal positioning of the interacting groups.

The relative spatial arrangement of these features would be critical. The image below illustrates a potential pharmacophore model.

Hypothetical Pharmacophore Model

| Feature | Description |

| Aromatic Ring (AR) | Phenyl ring for hydrophobic/aromatic interactions. |

| Hydrogen Bond Donor (HBD1) | Amide N-H group. |

| Hydrogen Bond Acceptor (HBA1) | Amide C=O group. |

| Hydrogen Bond Donor/Acceptor (HBD/A2) | Terminal -OH group. |

| Halogen Bond Donor (XBD) | Iodine atom. |

The validation of such a pharmacophore model would require the synthesis and biological evaluation of a series of analogues to establish a structure-activity relationship (SAR). By systematically modifying each part of the this compound scaffold—for example, by altering the substitution on the aromatic ring, changing the length of the N-alkyl chain, or replacing the hydroxyl group—researchers could identify the key features essential for binding to a specific target. This process is fundamental to lead optimization in drug discovery.

Preclinical Biological Evaluation of N 2 Hydroxyethyl 2 Iodobenzamide Analogs

In Vitro Cellular Assays

Cellular Uptake and Retention Studies (e.g., Melanoma Cell Lines)

The cellular uptake and retention of iodobenzamide analogs have been a key area of investigation, particularly in the context of melanoma. Studies have shown a correlation between the cellular uptake of these compounds and the pigmentation status of melanoma cells. For instance, the uptake of N-(2-diethylaminoethyl)-2-iodobenzamide ([¹²⁵I]-BZA₂) was found to be significantly higher in pigmented melanoma cell lines (such as M4 Beu, IPC 227, and B16) compared to non-pigmented melanoma cells (M3 Dau) and non-melanoma cell lines (MCF 7 and L 929). nih.gov This suggests that the affinity of these compounds for melanoma tissue is largely due to interactions with melanin (B1238610). nih.gov

Further research has demonstrated that stimulating melanogenesis in B16 melanoma cells leads to an increased uptake of [¹²⁵I]-BZA₂, both in laboratory settings (in vitro) and in living organisms (in vivo), corresponding to the concentration of melanin. nih.gov The binding of [¹²⁵I]-BZA₂ to synthetic melanin is also dependent on the melanin concentration and can be saturated. nih.gov This melanin-related uptake is a crucial factor in the potential use of radioiodinated iodobenzamides as imaging agents for melanoma.

| Cell Line | Pigmentation Status | Relative Uptake of [¹²⁵I]-BZA₂ |

| M4 Beu | Pigmented | High |

| IPC 227 | Pigmented | High |

| B16 | Pigmented | High |

| M3 Dau | Non-pigmented | Low |

| MCF 7 | Non-melanoma | Low |

| L 929 | Non-melanoma | Low |

Assessment of Effects on Cell Proliferation and Viability in Cancer Models

The impact of N-(2-hydroxyethyl)-2-iodobenzamide analogs on the proliferation and viability of cancer cells has been evaluated in various cancer models. For example, N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) has been shown to induce apoptosis and decrease cell viability in breast cancer cell lines, including MCF-7, SKBR3, and the triple-negative MDA-MB-231 cells. nih.gov Specifically, after 5 hours of treatment, the apoptosis rate was 68.4% for MCF-7 cells and 56.1% for MDA-MB-231 cells. nih.gov After 48 hours, the apoptosis rates were 61.6% for SKBR3, 54.9% for MCF-7, and 43.1% for MDA-MB-231 cells. nih.gov

Similarly, N-(2-Hydroxyethyl)hexadecanamide (PEA), another related compound, has been found to inhibit the proliferation of MDA-MB-231 and MCF-7 breast cancer cells. nih.gov Studies on other N-acylethanolamines have also demonstrated time- and dose-dependent decreases in the viability of N1E-115 neuroblastoma cells. researchgate.net Furthermore, N6-(2-Hydroxyethyl)-adenosine (HEA) exerted cytotoxic effects against gastric carcinoma cells (SGC-7901 and AGS) in a dose- and time-dependent manner. mdpi.com

| Compound | Cell Line | Effect |

| HO-AAVPA | MCF-7 | 68.4% apoptosis at 5h |

| HO-AAVPA | MDA-MB-231 | 56.1% apoptosis at 5h |

| HO-AAVPA | SKBR3 | 61.6% apoptosis at 48h |

| PEA | MDA-MB-231, MCF-7 | Inhibition of proliferation |

| N-acylethanolamines | N1E-115 | Decreased cell viability |

| HEA | SGC-7901, AGS | Cytotoxic effects |

Modulation of Intracellular Pathways (e.g., Endoplasmic Reticulum Stress, Autophagy, Apoptosis)

This compound analogs can modulate several critical intracellular pathways, including endoplasmic reticulum (ER) stress, autophagy, and apoptosis. For instance, N6-(2-hydroxyethyl)-adenosine (HEA) has been shown to induce apoptosis in gastric carcinoma cells through a caspase-dependent mechanism. mdpi.com This is accompanied by the production of reactive oxygen species, depolarization of the mitochondrial membrane, and the triggering of ER stress and autophagy. mdpi.com

ER stress, characterized by the accumulation of unfolded proteins, can lead to either cell survival through adaptive responses or cell death. nih.gov HEA has been found to protect human proximal tubular cells from ER stress induced by nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov It achieves this by reducing the production of reactive oxygen species and attenuating the expression of key ER stress markers like ATF-6, PERK, and IRE1α. nih.gov

Similarly, N-(2-Hydroxyethyl)hexadecanamide (PEA) induces apoptosis in breast cancer cells by upregulating pro-apoptotic genes (BAX, CASPASE-8, FADD) and downregulating the anti-apoptotic gene BCL-2. nih.gov It also upregulates the tumor suppressor p53 and the cell-cycle arrest protein p21. nih.gov In breast cancer cells, N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) also induces apoptosis and has been observed to decrease the expression of G protein-coupled estrogen receptor (GPER). nih.gov

| Compound | Cellular Process | Key Findings |

| N6-(2-Hydroxyethyl)-adenosine (HEA) | Apoptosis, ER Stress, Autophagy | Induces caspase-dependent apoptosis and triggers ER stress and autophagy in gastric carcinoma cells. mdpi.com |

| N6-(2-Hydroxyethyl)-adenosine (HEA) | ER Stress | Protects against NSAID-induced ER stress in human proximal tubular cells. nih.gov |

| N-(2-Hydroxyethyl)hexadecanamide (PEA) | Apoptosis | Upregulates pro-apoptotic genes and downregulates anti-apoptotic genes in breast cancer cells. nih.gov |

| N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) | Apoptosis | Induces apoptosis and decreases GPER expression in breast cancer cells. nih.gov |

Biochemical Assays for Enzyme Activity Modulation in Cell-Free and Cellular Systems

The modulation of enzyme activity by this compound analogs is a key aspect of their biological evaluation. For instance, studies have investigated the affinity of these compounds for sigma receptors, which are overexpressed in some tumor types. The radioiodinated benzamide (B126), N-[2-(1'-piperidinyl)ethyl]-3-iodo[¹²⁵I]-4-methoxybenzamide (P[¹²⁵I]MBA), has shown a high affinity for sigma-1 receptors. nih.gov

In competitive binding studies using human ductal breast carcinoma cells (T47D), various sigma ligands, including haloperidol (B65202) and other iodobenzamide derivatives, demonstrated a dose-dependent inhibition of P[¹²⁵I]MBA binding, confirming the interaction with sigma sites. nih.gov Furthermore, N-acylethanolamines like PEA have been shown to inhibit tumor cell proliferation through the peroxisome proliferator-activated receptor α (PPAR-α) and G protein-coupled receptor 55 (GPR55). researchgate.net

| Compound/Ligand | Assay System | Target/Effect | Ki/IC50 Value |

| P[¹²⁵I]MBA | Guinea pig brain membranes | Sigma-1 affinity | Ki = 11.82 ± 0.68 nM |

| P[¹²⁵I]MBA | Rat liver | Sigma-2 affinity | Ki = 206 ± 11 nM |

| Haloperidol | T47D cells | Inhibition of P[¹²⁵I]MBA binding | Ki = 1.30 ± 0.07 nM |

| IPAB | T47D cells | Inhibition of P[¹²⁵I]MBA binding | Ki = 13 ± 1.5 nM |

| 4-IBP | T47D cells | Inhibition of P[¹²⁵I]MBA binding | Ki = 5.19 ± 2.3 nM |

| PIMBA | T47D cells | Inhibition of P[¹²⁵I]MBA binding | Ki = 1.06 ± 0.5 nM |

In Vivo Preclinical Studies in Animal Models

Biodistribution and Tissue Distribution Profiles

The biodistribution and tissue distribution of this compound analogs have been assessed in animal models to understand their in vivo behavior. Following intravenous administration, these compounds typically show rapid clearance from normal organs. nih.gov

For example, studies with ¹²³I-N-(2-diethylaminoethyl)-2-iodobenzamide (¹²³I-BZA₂) in melanoma-bearing mice demonstrated a pharmacokinetic profile that warranted clinical trials. nih.gov In patients with cutaneous melanoma, scintigraphy with ¹²³I-BZA₂ showed high sensitivity and specificity for detecting melanoma lesions, with good quality images obtained 4 hours after administration. nih.gov

In a rat mammary tumor model, the biodistribution of P[¹²⁵I]MBA was compared with Tc-99m sestamibi. nih.gov At 1-hour post-injection, the tumor uptake for P[¹²⁵I]MBA was slightly higher than that of Tc-99m sestamibi (0.35 ± 0.01 vs. 0.32 ± 0.01 %ID/organ, respectively). nih.gov Notably, the uptake of P[¹²⁵I]MBA in the liver, kidneys, and heart was significantly lower (2, 11, and 20 times lower, respectively) compared to Tc-99m sestamibi, indicating a favorable biodistribution profile for tumor imaging. nih.gov

| Compound | Animal Model | Key Findings |

| ¹²³I-BZA₂ | Melanoma-bearing mice | Favorable pharmacokinetic profile for melanoma imaging. nih.gov |

| P[¹²⁵I]MBA | Rat mammary tumor model | Higher tumor uptake and lower non-target organ uptake compared to Tc-99m sestamibi. nih.gov |

Preclinical Small-Animal Imaging Applications (e.g., PET, SPECT) for Disease Models (e.g., Melanoma Xenografts)

The development of radiolabeled analogs of this compound has been a significant area of research for the non-invasive imaging of melanin-positive melanoma. These compounds are designed to target melanin, a pigment that is abundant in most melanoma cells, allowing for specific visualization of tumors using nuclear imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).

Preclinical studies in animal models, typically mice bearing human melanoma xenografts, have demonstrated the potential of these radiotracers. The core principle behind their use is that the radioisotope attached to the benzamide analog emits radiation that can be detected externally, providing a map of the tracer's distribution in the body. High accumulation in the tumor relative to surrounding tissues results in a clear image of the melanoma.

A variety of radioiodinated benzamide derivatives have been synthesized and evaluated for their imaging properties. For instance, analogs such as [¹²⁵I]BZA (N-(2-diethylaminoethyl)-4-iodobenzamide) have been foundational in this field. mdpi.com Subsequent research has focused on modifying the chemical structure to improve tumor uptake, retention, and clearance from non-target organs, thereby enhancing image contrast and diagnostic accuracy. mdpi.com

Studies have shown that certain structural modifications to the benzamide molecule can significantly impact its biodistribution and imaging characteristics. For example, the introduction of different substituents on the phenyl ring or alterations to the amide group have been explored. mdpi.com The primary mechanism for the high uptake of these compounds in melanoma is believed to be direct binding to melanin, although other pathways like involvement in the melanin biosynthesis pathway or interaction with sigma receptors have also been proposed. mdpi.comnih.gov

Scintigraphic imaging performed in mice with specific analogs has successfully visualized melanoma tumors with high specificity. nih.gov These images often show a rapid clearance of the tracer from healthy tissues, leading to well-defined tumor images within hours of administration. nih.gov The ability to detect small metastatic lesions, which are often missed by conventional imaging techniques, is a key advantage of these targeted radiotracers. nih.gov

Below is a table summarizing the preclinical imaging findings for several this compound analogs in melanoma xenograft models.

| Radiotracer | Imaging Modality | Animal Model | Key Findings | Reference |

| [¹²⁵I]5e | SPECT/Planar Imaging | Mice with melanoma xenografts | Demonstrated significant tumor uptake and rapid clearance from non-target organs, suggesting suitability for high-contrast imaging shortly after administration. | nih.gov |

| [¹²⁵I]5h | SPECT/Planar Imaging | Mice with melanoma xenografts | Showed high and long-lasting tumor uptake, with a 7-fold higher concentration in the tumor at 72 hours compared to [¹²⁵I]BZA. | aacrjournals.org |

| [¹²⁵I]5k | SPECT/Planar Imaging | Mice with melanoma xenografts | Exhibited very high and prolonged tumor retention, with a 16-fold higher concentration in the tumor at 72 hours compared to [¹²⁵I]BZA. Scintigraphic images showed clear tumor delineation up to 72 hours post-injection. | nih.govaacrjournals.org |

| [¹²⁵I]5l | SPECT/Planar Imaging | Mice with melanoma xenografts | Showed good tumor uptake and fast clearance from non-target tissues, making it a promising candidate for scintigraphic imaging. | nih.gov |

| [¹²³I]BZA(2) | Not specified | Murine model of melanoma | An isomer of ¹²³I-BZA that has been evaluated in preclinical and clinical settings for melanoma detection. | strath.ac.uk |

| ¹⁸F-MEL050 | PET | Not specified | A fluorine-18 (B77423) labeled nicotinamide (B372718) analog developed to improve tumor-to-background ratios for PET imaging of melanoma. | strath.ac.uk |

| ⁶⁸Ga-MI-0202C1 | PET | Mice bearing B16F10 xenografts | Successfully visualized melanoma xenografts, although tumor uptake was noted to be lower than some other benzamide derivatives, potentially due to the hydrophilicity of the DOTA chelator. | researchgate.net |

Efficacy Studies in Relevant Animal Models for Potential Therapeutic Applications (e.g., Diabetes Mellitus, Cancer)

The application of this compound analogs extends beyond imaging to therapeutic interventions, particularly in the realm of targeted radionuclide therapy for cancer. By chelating a therapeutic radioisotope to the benzamide backbone, these compounds can deliver a cytotoxic radiation dose directly to melanoma cells, minimizing damage to surrounding healthy tissues.

Cancer (Melanoma)

The therapeutic efficacy of radioiodinated benzamide analogs has been investigated in preclinical models of melanoma. These studies aim to assess the ability of these targeted radiopharmaceuticals to inhibit tumor growth and improve survival.

One notable example is the evaluation of [¹³¹I]MIP-1145, a radioiodinated benzamide derivative. In studies using mice with human melanoma xenografts (SK-MEL-3), administration of [¹³¹I]MIP-1145 led to a significant reduction in tumor growth. strath.ac.uk Impressively, multiple doses of the compound resulted in tumor regression and a durable response, with some animals remaining tumor-free for over 125 days. strath.ac.uk The therapeutic effect is attributed to the specific binding of the compound to melanin within the tumor cells, leading to prolonged retention and localized radiation delivery. nih.govstrath.ac.uk

Another approach has been to modify the benzamide structure to include nicotinamide or picolinamide (B142947) moieties, aiming to enhance tumor targeting and clearance from normal tissues. For instance, ¹³¹I-IFNABZA, a radioiodinated fluoronicotinamide-benzamide derivative, was developed and evaluated for its therapeutic potential. mdpi.com While it demonstrated favorable biodistribution, its therapeutic efficacy in terms of significantly extending survival time in one study was modest, though it did delay tumor growth. mdpi.com

The choice of radioisotope is crucial for therapeutic efficacy. Iodine-131 (¹³¹I) is often used due to its beta particle emission, which is effective at killing cancer cells, and its gamma emission, which allows for simultaneous imaging.

The following table summarizes the findings from preclinical efficacy studies of this compound analogs in cancer models.

| Therapeutic Agent | Animal Model | Key Efficacy Findings | Reference |

| [¹³¹I]MIP-1145 | Mice with SK-MEL-3 human melanoma xenografts | Single or multiple doses significantly reduced tumor growth. Multiple doses led to tumor regression and a durable response for over 125 days. | strath.ac.uk |

| ¹³¹I-ICF01012 | Mice with B16-BL6 melanoma | Administration resulted in decreased tumor growth. | nih.gov |

| ¹³¹I-IFNABZA | Not specified | Showed potential for melanoma treatment with low absorbed dose in normal organs. | mdpi.com |

Diabetes Mellitus

A comprehensive search of scientific literature did not yield any preclinical studies evaluating the efficacy of this compound or its analogs for therapeutic applications in animal models of diabetes mellitus. The primary research focus for this class of compounds has been on their affinity for melanin, directing their application towards melanoma imaging and therapy.

Computational Chemistry and Molecular Modeling of N 2 Hydroxyethyl 2 Iodobenzamide Derivatives

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target protein, providing insights into the binding affinity and interaction patterns. scispace.com This method is instrumental in understanding how N-(2-hydroxyethyl)-2-iodobenzamide derivatives interact with their biological targets at a molecular level.

The process involves placing the 3D structure of the ligand into the binding site of the receptor protein. scispace.com The resulting conformations are then scored based on various factors, including intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.commdpi.com A higher docking score generally indicates a more favorable binding interaction. mdpi.com

For instance, in studies involving benzamide (B126) derivatives, molecular docking has been employed to predict their binding modes within the active sites of enzymes. scispace.commdpi.com These simulations can reveal key amino acid residues that are crucial for the binding of the ligand, guiding the design of new derivatives with improved affinity and selectivity. mdpi.com The accuracy of the docking protocol is often validated by redocking a known co-crystallized ligand into the protein's active site and comparing the predicted pose with the experimental structure. mdpi.com

Table 1: Representative Molecular Docking Results for Benzamide Derivatives

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Benzamide Derivative 1 | DNA Gyrase B (S. aureus) | -8.5 | ASP437, SER438 | mdpi.com |

| Benzamide Derivative 2 | Cytochrome P450 14α-sterol demethylase | -179 | Not specified | nih.gov |

| Benzamide Derivative 3 | Enoyl Reductase (E. coli) | -171 | Not specified | nih.gov |

This table presents hypothetical data based on typical findings in molecular docking studies of similar compounds for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.orgnih.gov This approach is predicated on the principle that the biological activity of a chemical is directly related to its molecular structure and physicochemical properties. longdom.orgijnrd.org

In the context of this compound derivatives, QSAR models can be developed to predict their activity against a particular biological target. nih.gov These models are built using a "training set" of compounds with known activities. Various molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated for each compound. These descriptors can include parameters related to:

Hydrophobicity: such as the partition coefficient (logP). mdpi.comlongdom.org

Electronic properties: such as atomic charges and dipole moments. longdom.org

Steric properties: such as molecular weight and volume. longdom.org

Topological indices: which describe the branching and connectivity of the molecule. mdpi.com

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms are used to create a mathematical equation that correlates the descriptors with the biological activity. nih.gov The predictive power of the QSAR model is then validated using an external "test set" of compounds that were not used in the model's development. nih.gov Successful QSAR models can then be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates. ijnrd.org

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target and elicit a biological response. pharmacophorejournal.com These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. pharmacophorejournal.commedsci.org

For this compound derivatives, a pharmacophore model can be generated based on the structures of known active compounds (ligand-based) or from the structure of the target's binding site (structure-based). nih.govsemanticscholar.org This model serves as a 3D query for virtual screening of large chemical databases to identify new molecules that fit the pharmacophore and are therefore likely to be active. nih.govnih.gov

The virtual screening process involves several steps:

Database Preparation: A large library of compounds, such as the ZINC database, is prepared for screening. nih.gov

Pharmacophore-Based Filtering: The database is searched to find molecules that match the pharmacophore model. nih.gov

Drug-Likeness Filtering: The hits from the pharmacophore screen are often filtered based on properties like Lipinski's rule of five to ensure they have drug-like characteristics. nih.gov

Molecular Docking: The remaining candidates are then docked into the target's active site to predict their binding mode and affinity. nih.gov

This hierarchical approach allows for the rapid identification of diverse and novel chemical scaffolds that can serve as starting points for the development of new this compound-based therapeutic agents. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. nih.gov Unlike the static picture provided by molecular docking, MD simulations can reveal the flexibility of both the ligand and the protein, as well as the stability of their interactions in a simulated physiological environment. chemmethod.com

In the study of this compound derivatives, MD simulations can be used to:

Assess Binding Stability: By simulating the complex over several nanoseconds or even microseconds, researchers can determine if the ligand remains stably bound in the active site or if it dissociates. nih.gov

Analyze Conformational Changes: MD simulations can show how the protein and ligand adapt to each other upon binding, revealing induced-fit effects that may not be captured by rigid docking.

Characterize Key Interactions: The simulations allow for the detailed analysis of hydrogen bonds and other non-covalent interactions, providing insights into their strength and persistence over time. nih.gov

The results of MD simulations, such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) plots, provide quantitative measures of the stability and flexibility of the system. nih.gov This information is invaluable for refining the binding mode predicted by molecular docking and for understanding the dynamic nature of the ligand-receptor interaction, ultimately aiding in the design of more effective inhibitors. nih.gov

Advanced Analytical and Characterization Methodologies for N 2 Hydroxyethyl 2 Iodobenzamide and Its Analogs

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy, High-Resolution Mass Spectrometry)

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of N-(2-hydroxyethyl)-2-iodobenzamide. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are primary techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the iodobenzoyl moiety and the aliphatic protons of the hydroxyethyl (B10761427) side chain would be observed. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals allow for the precise assignment of each proton in the structure. For instance, the aromatic protons would appear in the downfield region (typically δ 7.0-8.0 ppm), with their splitting patterns influenced by the iodine substituent. The methylene (B1212753) protons of the hydroxyethyl group would resonate in the upfield region, likely as two distinct multiplets due to their different chemical environments.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule gives rise to a specific signal. The carbonyl carbon of the amide group is characteristically found in the highly deshielded region of the spectrum.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition and exact mass of the molecule with high accuracy. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. HRMS can confirm the molecular formula of this compound (C₉H₁₀INO₂) by measuring its monoisotopic mass with a high degree of precision, typically to within a few parts per million (ppm). nih.gov This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

| Spectroscopic Data for N-(2-hydroxyethyl)benzamide (Analog) | |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| IUPAC Name | N-(2-hydroxyethyl)benzamide |

| Computed Monoisotopic Mass | 165.078978594 Da |

| Data sourced from PubChem CID 569526 nih.gov |

Chromatographic Purity and Stability Assessment (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and stability of this compound. japsonline.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds.

A typical stability-indicating HPLC method would involve the use of a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. ijbpas.comnih.gov The components are separated based on their hydrophobicity, with the more polar impurities eluting earlier than the main compound. A UV detector is commonly used for detection, with the wavelength set to a maximum absorbance of the benzamide (B126) chromophore (e.g., around 254 nm). ptfarm.pl

Method validation according to the International Council for Harmonisation (ICH) guidelines is essential to ensure the reliability of the analytical procedure. nih.gov This includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness. japsonline.com For stability testing, the compound is subjected to various stress conditions, including acid and base hydrolysis, oxidation, heat, and light exposure. nih.gov The HPLC method must be able to resolve the parent compound from any degradation products formed under these conditions, thus demonstrating its stability-indicating nature. nih.gov

| Exemplary HPLC Method Parameters for Benzamide Analogs | |

| Stationary Phase | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., phosphate buffer) japsonline.comptfarm.pl |

| Detection | UV at ~254 nm ptfarm.pl |

| Flow Rate | 0.6-1.2 mL/min japsonline.comptfarm.pl |

| Purpose | Purity determination and stability studies japsonline.comnih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of the three-dimensional structure of this compound in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For a related compound, N-(ethyl(2-hydroxyethyl)carbamothioyl)-2-iodo-benzamide, single-crystal X-ray diffraction analysis revealed an orthorhombic crystal system with the space group Pna2₁. researchgate.net The crystal structure is stabilized by both intramolecular and intermolecular hydrogen bonds. researchgate.net Similar interactions would be expected in the crystal lattice of this compound, with the hydroxyl and amide groups participating in a network of hydrogen bonds. In the crystal structure of 2-iodobenzamide (B1293540), N—H⋯O and C—I⋯π(ring) interactions are key to stabilizing the molecular packing. nih.gov

The crystallographic data obtained provides invaluable information for understanding the solid-state properties of the compound, which can influence its physical characteristics such as melting point and solubility.

| Crystallographic Data for N-(ethyl(2-hydroxyethyl)carbamothioyl)-2-iodo-benzamide (Analog) | |

| Molecular Formula | C₁₂H₁₅IN₂O₂S |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Unit Cell Dimensions | a = 6.9108(4) Å, b = 18.559(1) Å, c = 11.2975(5) Å |

| Volume | 1449.0 ų |

| Z | 4 |

| Data sourced from Awang et al., 2013 researchgate.net |

Radiometric Purity and Stability Testing for Radiolabeled Compounds

When this compound is labeled with a radioisotope, such as Iodine-125 or Iodine-131, for use in imaging or therapeutic studies, the assessment of its radiometric purity and stability is critical. researchgate.net Radiometric purity refers to the proportion of the total radioactivity that is present in the desired chemical form.

This is typically determined using radio-chromatographic techniques like radio-Thin Layer Chromatography (radio-TLC) or radio-HPLC. In radio-HPLC, the eluent from the HPLC column is passed through a radioactivity detector in series with the UV detector. This allows for the simultaneous determination of the chemical and radiometric purity of the radiolabeled compound.

Stability testing of the radiolabeled compound is performed to ensure that it does not undergo significant decomposition over its intended shelf-life, which could lead to the formation of radioactive impurities. nih.gov The stability is assessed under various storage conditions, and the radiochemical purity is monitored over time. nih.gov For some radiolabeled benzamide analogs, radiochemical purities greater than 95% have been reported. nih.gov

| Reported Data for Radiolabeled Benzamide Analogs | |

| Radiochemical Yield | 22% to 92% nih.gov |

| Specific Activity | 4.7–36.3 MBq/µmol nih.gov |

| Radiochemical Purity | >95% researchgate.netnih.gov |